24-Methylenecholestane-1,3,5,6-tetrol
Description
Properties
CAS No. |
124596-64-1 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(1S,3S,5R,6R,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol |
InChI |
InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
CXPIFTPKWGXGCI-YMLDZVRYSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C |
Synonyms |
24-MCTT 24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol 24-methylenecholestane-1,3,5,6-tetrol |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
One of the most significant applications of 24-methylenecholestane-1,3,5,6-tetrol is its neuroprotective properties. Research indicates that this compound can protect neurons from glutamate-induced toxicity:
- Mechanism of Action : The compound modulates NMDA receptor activity, decreasing intracellular calcium levels and reducing neuronal damage .
- Experimental Findings : In vitro studies have shown that at a concentration of 2.5 µM, the compound significantly increased the survival rate of cerebellar granule neurons exposed to toxic glutamate levels. In vivo experiments demonstrated a reduction in infarction volume by approximately 50% in a rat model of cerebral ischemia when administered at a dose of 12 mg/kg .
Cytotoxicity Against Cancer Cells
This compound also exhibits cytotoxic effects against various cancer cell lines:
- Cytotoxicity Profile : The compound has shown moderate cytotoxicity against the K562 cell line (IC50 = 3.18 µM) and other cancer cell lines such as HCT-116 and A-549 .
- Comparative Analysis : The cytotoxic effects are comparable to known chemotherapeutic agents. For instance, compounds derived from marine sources often exhibit IC50 values in similar ranges to established drugs like mitoxantrone .
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Neuroprotection | Cerebellar neurons | 2.5 | |
| Cytotoxicity | K562 | 3.18 | |
| Cytotoxicity | HCT-116 | 3.2 ± 0.9 | |
| Cytotoxicity | A-549 | 4.5 ± 0.5 |
Neuroprotection in Animal Models
A study investigated the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO). The results indicated that treatment with the compound significantly reduced the volume of brain infarction compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative diseases and stroke management .
Cancer Treatment Potential
In another study focusing on marine-derived compounds, this compound was evaluated alongside other steroids for their anticancer properties. It was found to exhibit significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . This positions the compound as a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Differences
Cholestane Derivatives
5β-Cholestane-3α,7α,24,26-tetrol (CAS HMDB0062417):
24-Methylenecholestane-3β,5α,6β,19-tetrol (CAS 142754-97-0):
Ergostane Derivatives
- Ergosta-22,24(28)-diene-3,5,6,19-tetrol :
Dammarane Derivatives
- (20R)-Dammarane-3β,12β,20,25-tetrol: Hydroxyl positions: 3β, 12β, 20, 25. Skeleton: Dammarane (triterpenoid framework). Activity: Exhibits significant antitumor effects, particularly in hydrolyzed ginseng extracts .
Simple Tetrols
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Formula | Hydroxyl Positions | LogP | Water Solubility | Key Features |
|---|---|---|---|---|---|
| 24-Methylenecholestane-1,3,5,6-tetrol | C₂₈H₄₈O₄ | 1,3,5,6 | ~3.5* | Low* | Steroid backbone, 24-methylene |
| 5β-Cholestane-3α,7α,24,26-tetrol | C₂₇H₄₈O₄ | 3α,7α,24,26 | 3.71 | 0.016 g/L | High hydrophobicity |
| Threitol | C₄H₁₀O₄ | 1,2,3,4 | N/A | 880 g/100 mL | Linear, cryoprotective agent |
*Estimated based on structural similarity to 5β-cholestane-3α,7α,24,26-tetrol .
Analytical Challenges
- Chromatographic Separation : Polar tetrols like BaP tetrol require advanced techniques (e.g., HPLC coupled with solid-matrix luminescence) for detection at trace levels .
- Structural Confirmation : Steroid tetrols often require X-ray crystallography or ROESY NMR for unambiguous assignment, as seen in marine steroid studies .
Preparation Methods
Table 1: Spectral Data for Synthetic this compound
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Synthetic Routes
| Parameter | Stigmasterol Route | HDCA Route |
|---|---|---|
| Starting Material | Stigmasterol | HDCA |
| Number of Steps | 10 | 8 |
| Overall Yield | 9% | 5–7% |
| Key Challenges | Stereochemical control | C-19 oxidation |
The stigmasterol route offers higher yields but demands meticulous stereochemical management, whereas the HDCA pathway simplifies hydroxylation at the expense of lower efficiency.
Industrial and Research Applications
Scalable synthesis of this compound remains challenging due to multi-step sequences and low yields. Recent advances in biocatalysis, such as engineered cytochrome P450 enzymes for site-specific hydroxylation, may streamline production. Additionally, microwave-assisted synthesis and flow chemistry could reduce reaction times and improve reproducibility.
Q & A
Q. What synthetic strategies exist for generating stereoisomers of this compound, and how do structural variations affect bioactivity?
- Synthesis : Utilize chiral auxiliaries or enzymatic catalysis to control stereochemistry at C-1, C-3, C-5, and C-6 positions. For example, β- and α-tetrol stereoisomers of macrocyclic boronic esters were synthesized and crystallized for X-ray analysis to confirm configurations .
- Bioactivity Analysis : Compare binding affinities to bile acid receptors (e.g., FXR) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, tauro-3β,6,7β,12β-tetrol exhibited distinct biological activity in cholestasis models .
Q. How can causal analysis resolve discrepancies in atmospheric data involving 24-Methylenecholestane-tetrol as a secondary organic aerosol (SOA) tracer?
- Causal Modeling : Apply information transfer algorithms and random forest (RF) analysis to disentangle correlations from causation. For example, tetrol particle formation at high altitudes was causally linked to gas-phase tetrol concentrations (tetrolgas) and temperature-dependent condensation, not just organic aerosol (OA) correlations .
- Data Interpretation : Use inverse hyperbolic sine (IHS) transforms to normalize skewed distributions of tetrol flux data, improving model training accuracy .
Q. What crystallographic techniques are optimal for resolving hydrogen-bonding networks in 24-Methylenecholestane-tetrol derivatives?
- Structural Analysis : Perform single-crystal X-ray diffraction on racemic mixtures (e.g., α- and β-tetrol forms) to identify hydrogen-bonding motifs. Graph set analysis (GSA) can classify intermolecular interactions (e.g., R22(8) motifs) in crystal lattices .
- Validation : Cross-reference crystallographic data with computational models (e.g., density functional theory, DFT) to validate hydrogen-bond energetics .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting reports on 24-Methylenecholestane-tetrol’s role in oxidative stress pathways?
- Root Cause Analysis : Investigate methodological differences (e.g., cell lines, exposure durations). For example, studies linking tetrol adducts (e.g., Tetrol I-1) to sperm motility used stringent inclusion criteria (95% CI) but may lack cohort diversity .
- Reproducibility Framework : Adopt standardized protocols (e.g., OECD guidelines) for in vitro assays and share raw datasets via open-access platforms to enable meta-analyses .
Tables & Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
